molecular formula C10H12N2OS B13310727 3-Tert-butylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde

3-Tert-butylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde

Cat. No.: B13310727
M. Wt: 208.28 g/mol
InChI Key: ABFHDRMKPPAEAI-UHFFFAOYSA-N
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Description

3-Tert-butylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde is a heterocyclic compound that features both imidazole and thiazole rings. This compound is notable for its unique structure, which includes a tert-butyl group and an aldehyde functional group. It has a molecular formula of C10H12N2OS and a molecular weight of 208.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with tert-butyl isocyanide and formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Tert-butylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The hydrogen atoms on the imidazole and thiazole rings can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to introduce new functional groups.

Major Products Formed:

    Oxidation: 3-Tert-butylimidazo[2,1-B][1,3]thiazole-5-carboxylic acid.

    Reduction: 3-Tert-butylimidazo[2,1-B][1,3]thiazole-5-methanol.

    Substitution: Products vary depending on the substituents introduced.

Scientific Research Applications

3-Tert-butylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Tert-butylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. The imidazole and thiazole rings can also participate in π-π stacking interactions and hydrogen bonding, influencing molecular recognition and binding .

Comparison with Similar Compounds

Uniqueness: 3-Tert-butylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde is unique due to the presence of both imidazole and thiazole rings, along with the tert-butyl and aldehyde functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12N2OS

Molecular Weight

208.28 g/mol

IUPAC Name

3-tert-butylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

InChI

InChI=1S/C10H12N2OS/c1-10(2,3)8-6-14-9-11-4-7(5-13)12(8)9/h4-6H,1-3H3

InChI Key

ABFHDRMKPPAEAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSC2=NC=C(N12)C=O

Origin of Product

United States

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